Product packaging for 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-(Cat. No.:CAS No. 134249-30-2)

8-Quinolinamine, 5-[(4-nitrophenyl)azo]-

Cat. No.: B14284967
CAS No.: 134249-30-2
M. Wt: 293.28 g/mol
InChI Key: CKPULYULPJQJQV-UHFFFAOYSA-N
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Description

8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is a useful research compound. Its molecular formula is C15H11N5O2 and its molecular weight is 293.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N5O2 B14284967 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- CAS No. 134249-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134249-30-2

Molecular Formula

C15H11N5O2

Molecular Weight

293.28 g/mol

IUPAC Name

5-[(4-nitrophenyl)diazenyl]quinolin-8-amine

InChI

InChI=1S/C15H11N5O2/c16-13-7-8-14(12-2-1-9-17-15(12)13)19-18-10-3-5-11(6-4-10)20(21)22/h1-9H,16H2

InChI Key

CKPULYULPJQJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Overview of Azo Compounds in Chemical Research

Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone of synthetic chemistry, most notably as dyes and pigments. scielo.brresearchgate.net The presence of the azo chromophore imparts color to these molecules, and the specific hue can be fine-tuned by the nature of the aromatic rings attached to the azo bridge. researchgate.net Beyond their vibrant colors, azo compounds are integral to various fields of chemical research.

Their synthesis, typically achieved through a diazotization reaction followed by an azo coupling, is a well-established and versatile method, allowing for the creation of a vast library of derivatives with tailored properties. researchgate.net In analytical chemistry, many azo dyes function as pH indicators and complexometric indicators for the determination of metal ions. ijacskros.com The ability of the azo group and adjacent functional moieties to chelate with metal cations often leads to a distinct color change, forming the basis for spectrophotometric analysis. ijacskros.com Furthermore, the applications of azo compounds extend into materials science, where they are investigated for use in nonlinear optics, optical data storage, and as molecular switches due to the photoisomerization of the N=N double bond.

Importance of the Quinoline Scaffold in Heterocyclic Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netasianpubs.orgscispace.com This bicyclic heterocycle is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. researchgate.netnih.gov

The quinoline nucleus is amenable to a wide range of chemical modifications at various positions, enabling the synthesis of derivatives with diverse electronic and steric properties. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and a coordination site for metal ions. Specifically, 8-aminoquinoline (B160924) and its derivatives are well-known for their potent antimalarial activity and their ability to act as directing groups in organic synthesis. mdpi.com The amino group at the 8-position, along with the heterocyclic nitrogen, creates a bidentate chelation site, making these compounds effective ligands for a variety of metal ions. This chelating ability is crucial for many of their biological functions and their applications as analytical reagents.

Rationale for Investigating 8 Quinolinamine, 5 4 Nitrophenyl Azo and Analogous Structures in Advanced Chemical Sciences

Classical Diazotization and Azo Coupling Reactions for Azo-Quinoline Synthesis

The traditional and most common method for synthesizing azo compounds, including 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. nih.gov This electrophilic aromatic substitution reaction has been extensively studied and remains a cornerstone of dye chemistry. organic-chemistry.org

Diazotization of 4-Nitroaniline (B120555) Precursors

The synthesis begins with the diazotization of 4-nitroaniline. This process involves the conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺) group. ijirset.com The reaction is typically carried out in a cold aqueous acidic solution, usually with hydrochloric acid or sulfuric acid, by the dropwise addition of sodium nitrite (B80452) (NaNO₂) solution. iiste.orgresearchgate.net

The general mechanism for the diazotization of 4-nitroaniline is as follows:

Protonation of nitrous acid by the strong acid.

Reaction of the protonated nitrous acid with the primary amine (4-nitroaniline) to form a nitrosamine.

Tautomerization and subsequent loss of a water molecule to yield the diazonium ion.

The resulting 4-nitrobenzenediazonium (B87018) salt is a weak electrophile and is typically used immediately in the subsequent coupling reaction without isolation. nih.gov

Electrophilic Aromatic Substitution: Coupling with 8-Quinolinamine Derivatives

The second stage of the synthesis is the azo coupling reaction, where the 4-nitrobenzenediazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, 8-quinolinamine. organic-chemistry.org This reaction is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) at the C8 position of the quinoline ring is a strong activating group, increasing the electron density of the aromatic system and facilitating the electrophilic attack.

The reaction is typically carried out in a mildly acidic to neutral or alkaline solution. organic-chemistry.orgmdpi.com The pH is a critical parameter; if it is too low (highly acidic), the concentration of the active coupling species (the free amine or its corresponding phenoxide in the case of hydroxyquinolines) is reduced, slowing down or preventing the reaction. organic-chemistry.org Conversely, a highly basic medium can lead to the conversion of the diazonium ion into non-reactive diazotate species. For coupling with amines like 8-quinolinamine, a weakly acidic medium is often preferred.

The mechanism involves the attack of the diazonium ion on the quinoline ring, forming a resonance-stabilized intermediate known as a sigma complex or Wheland intermediate. researchgate.net Subsequent deprotonation of this intermediate restores the aromaticity of the quinoline ring and yields the final azo compound, 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-. researchgate.net

Regioselectivity and Reaction Optimization at the Quinoline C5 Position

In the electrophilic substitution of 8-substituted quinoline derivatives, the position of the incoming electrophile is directed by the activating group. For 8-quinolinamine, the powerful electron-donating amino group activates the ortho (C7) and para (C5) positions relative to it. mdpi.com

Studies on the closely related 8-hydroxyquinoline have consistently shown that azo coupling occurs preferentially at the C5 position. mdpi.comderpharmachemica.comresearchgate.net This regioselectivity is attributed to the electronic effects of the substituent at C8. The resonance structures of the 8-quinolinamine cation show an increased electron density at both the C5 and C7 positions, making them susceptible to electrophilic attack. mdpi.com However, the C5 position is generally favored. In cases where the C5 position is already occupied, the coupling reaction can occur at the C7 position, although the reaction rate may be lower. mdpi.com

Factors Influencing Regioselectivity and Yield:

FactorEffect on ReactionOptimal Conditions
pH Controls the concentration of active diazonium and coupling species.Mildly acidic to neutral for amine coupling.
Temperature Affects the stability of the diazonium salt.0-5°C for both diazotization and coupling.
Solvent Influences the solubility of reactants and stability of intermediates.Aqueous media are common; organic co-solvents can be used.
Stoichiometry The ratio of diazonium salt to coupling component affects yield and purity.Typically a 1:1 molar ratio is used. derpharmachemica.com

Reaction optimization involves carefully controlling these parameters to maximize the yield of the desired C5-coupled product and minimize the formation of byproducts.

Modern Synthetic Approaches and Catalytic Strategies for Quinoline and Azo-Quinoline Systems

While classical methods are effective, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign pathways for the synthesis of heterocyclic systems like quinolines and their derivatives.

Palladium-Catalyzed and Transition Metal-Mediated Syntheses

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex organic molecules, including quinoline derivatives. researchgate.netias.ac.in These methods offer advantages over classical syntheses, such as milder reaction conditions, broader substrate scope, and better functional group tolerance. researchgate.net

Various transition metals, including palladium, copper, rhodium, and cobalt, have been employed in catalytic cycles to construct the quinoline scaffold. researchgate.netfrontiersin.orgmdpi.com Palladium-catalyzed reactions, such as Heck coupling, Sonogashira coupling, and C-H activation/functionalization, are powerful tools for building the quinoline ring system from readily available precursors. acs.orgnih.govrsc.org For instance, palladium catalysts can facilitate the oxidative cyclization of anilines with allyl alcohols to form quinolines. scispace.com Another approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. scispace.com

While these methods primarily focus on the synthesis of the core quinoline structure, they represent a modern alternative to classical named reactions like the Skraup or Friedländer syntheses. The quinoline core, once formed, could then be functionalized, for example, through amination at C8 and subsequent azo coupling, to yield the target molecule. The development of transition-metal-catalyzed methods for the direct formation of the azo bond onto a pre-existing quinoline is an area of ongoing research.

Examples of Transition Metal-Catalyzed Quinoline Synthesis:

Catalyst SystemReaction TypeStarting MaterialsReference
Pd(OAc)₂Oxidative CyclizationAnilines, Allyl Alcohols scispace.com
Rhodium CatalystC-H Bond Activation/AnnulationAnilines, Alkynes mdpi.com
Copper CatalystOne-pot C-H FunctionalizationAnilines, Aldehydes ias.ac.in
Cobalt CatalystC-H ActivationAnilines, Alkynes frontiersin.org

Green Chemistry Principles in Azo Compound Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods in line with the principles of green chemistry. rsc.org For azo compound synthesis, this involves reducing waste, avoiding hazardous solvents, and using catalysts that can be easily recovered and reused.

Several green approaches to diazotization and azo coupling have been reported:

Solvent-Free Synthesis: Performing reactions under solvent-free conditions, often using grinding techniques, minimizes the use of volatile and often toxic organic solvents. tandfonline.comresearchgate.net

Use of Solid Acid Catalysts: Replacing corrosive liquid acids like HCl and H₂SO₄ with recyclable solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles or nano silica-supported boron trifluoride, makes the process safer and more sustainable. rsc.orgtandfonline.com These catalysts can be easily separated from the reaction mixture (e.g., by using a magnet) and reused. researchgate.net

One-Pot Synthesis: Designing one-pot procedures where diazotization and coupling occur in the same reaction vessel simplifies the process, saves energy, and reduces waste. rsc.org

Aqueous Media: Utilizing water as the solvent, where possible, is a key aspect of green chemistry. rsc.org

These green methodologies aim to overcome the drawbacks of traditional methods, such as the instability of diazonium salts, the need for low temperatures, and the generation of acidic waste streams. researchgate.net By incorporating these principles, the synthesis of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- can be made more efficient and environmentally responsible.

Post-Synthetic Functionalization and Derivatization of the Chemical Compound

The molecular architecture of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- offers several avenues for post-synthetic modification, enabling the tuning of its chemical and physical properties. The primary sites for functionalization include the exocyclic amino group at the 8-position, the nitro group on the phenyl ring, and the bidentate chelation site formed by the quinoline nitrogen and the amino group. These modifications are pivotal for applications ranging from the development of novel dyes and indicators to the synthesis of advanced materials and biologically active molecules.

Derivatization via the Amino Group: Schiff Base Formation

The primary amino group at the 8-position of the quinoline ring is a versatile handle for derivatization. One of the most common reactions involving this group is condensation with aldehydes to form Schiff bases (imines). This reaction typically proceeds by refluxing the parent amine with a suitable aldehyde in an alcoholic solvent. ajrconline.orgbepls.comnih.gov The formation of the azomethine group (-N=CH-) extends the conjugation of the molecule, often leading to significant changes in its color and electronic properties.

The synthesis of Schiff bases from various aminoquinolines has been well-documented. ajrconline.orgbepls.com For instance, 8-aminoquinoline readily reacts with aldehydes like o-vanillin and 2-hydroxy naphthaldehyde to yield the corresponding Schiff base ligands. ajrconline.orgnih.gov These reactions are generally high-yielding and provide a straightforward method for introducing a wide range of functionalities onto the 8-aminoquinoline core.

Interactive Data Table: Examples of Schiff Base Formation with Aminoquinolines

Amine ReactantAldehyde ReactantResulting Schiff BaseReference
8-Aminoquinolineo-Vanillin2-((Quinolin-8-ylimino)methyl)-6-methoxyphenol ajrconline.org
8-Aminoquinoline2-Hydroxy Naphthaldehyde1-((Quinolin-8-ylimino)methyl)naphthalen-2-ol nih.gov
7-AminoquinolineVarious Aromatic AldehydesN-Arylmethylidenequinolin-7-amine bepls.com

Reduction of the Nitro Group

The nitro group on the 4-nitrophenyl moiety presents another key site for post-synthetic modification. The selective reduction of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. wikipedia.org This conversion is particularly significant as it can proceed without affecting the azo linkage under controlled conditions. researchgate.net

Several reagents and catalytic systems have been developed for the selective reduction of nitroarenes. A notable method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a modified iron oxide hydroxide (B78521) catalyst. researchgate.net This approach has been successfully applied to aromatic azo dyes, demonstrating the feasibility of converting the nitro group to an amino group while preserving the N=N double bond. researchgate.net This transformation converts the title compound into 8-Quinolinamine, 5-[(4-aminophenyl)azo]-, which can serve as a precursor for further derivatization, such as diazotization and subsequent azo coupling reactions to form bis-azo dyes.

Photocatalytic methods using materials like graphitic carbon nitride under visible light have also been shown to reduce both nitro groups and azo bonds, often with the nitro group reduction occurring at a faster rate. mdpi.com

Interactive Data Table: Reagents for Nitro Group Reduction

Reagent/Catalyst SystemKey FeaturesReference
Hydrazine Hydrate / Modified Iron OxideSelective for nitro group over azo bond researchgate.net
Catalytic Hydrogenation (e.g., Pd/C)Common industrial method, conditions can be tuned for selectivity wikipedia.org
Graphitic Carbon Nitride (photocatalysis)Reduces both nitro and azo groups, with faster nitro reduction mdpi.com

Metal Complex Formation

The 8-aminoquinoline scaffold, much like its 8-hydroxyquinoline analogue, is an excellent chelating agent for a variety of metal ions. The nitrogen atom of the quinoline ring and the nitrogen of the exocyclic amino group can act as a bidentate ligand, forming stable five-membered chelate rings with metal centers. Azo dyes derived from 8-hydroxyquinoline have been extensively studied for their ability to form metal complexes. asianpubs.orgscispace.com

The synthesis of these metal chelates is typically achieved by reacting the ligand with a corresponding metal salt (e.g., acetates or chlorides) in a suitable solvent mixture, often with pH adjustment to facilitate complex formation. asianpubs.org The resulting metal complexes often exhibit distinct colors, spectral properties, and thermal stabilities compared to the free ligand. The coordination of the metal ion can also influence the electronic structure of the azo dye, leading to shifts in its absorption maxima.

While specific studies on the metal complexes of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- are not extensively detailed in the provided context, the behavior of analogous 5-arylazo-8-hydroxyquinoline compounds provides a strong precedent for its chelating ability with transition metal ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. asianpubs.orgscispace.com

Interactive Data Table: Metal Chelation with Analogous Azo Dyes

LigandMetal Ion(s)Resulting Complex TypeReference
5-(4-N,N-Diphenylaminosulfonylphenylazo)-8-hydroxyquinolineCu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺Transition metal chelates asianpubs.org
5-(4-N,N-Diethylaminosulfonylphenylazo)-8-hydroxyquinolineCu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺Transition metal chelates scispace.com
2-(8-Quinolinol-5-yl)-aminomethyl-3(4-methylphenyl)-5-(phenyl)-pyrazolineCu²⁺, Mn²⁺, Zn²⁺Octahedral [ML₂(H₂O)₂] type

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Interpretation and Assignments

A ¹H NMR spectrum for this compound would be expected to show distinct signals for each unique proton in the molecule. Protons on the quinoline and nitrophenyl rings would appear in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitro and azo groups. The two protons of the amino group (-NH2) would likely appear as a broad singlet. Coupling patterns (e.g., doublets, triplets) between adjacent protons would help assign specific protons to their positions on the aromatic rings. Without experimental data, a precise assignment and data table cannot be generated.

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule's framework. The carbon atoms bonded to the amino group, the azo bridge, and the nitro group would show characteristic chemical shifts. The spectrum would confirm the number of distinct carbon environments and, when combined with ¹H NMR data, provide a complete picture of the carbon skeleton. A data table of chemical shifts is not available.

Two-Dimensional NMR Techniques for Connectivity Confirmation

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structural assignments. A COSY spectrum would show correlations between protons that are coupled (typically on adjacent carbons), confirming the proton assignments on the quinoline and nitrophenyl rings. An HSQC spectrum would correlate each proton with the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C NMR assignments.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), N=N stretching of the azo group (typically around 1400-1450 cm⁻¹), and strong asymmetric and symmetric N-O stretching from the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). C=C and C=N stretching vibrations from the quinoline ring would also be present. A table of specific experimental frequencies cannot be compiled.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, such as the N=N stretch of the azo bridge and the symmetric stretch of the nitro group, are often more intense in the Raman spectrum. This technique would be valuable for confirming the presence and structural environment of the azo and nitro functional groups. No experimental Raman data for this compound has been reported.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, the UV-Vis spectrum is characterized by absorption bands arising from the π-systems of the quinoline and nitrophenylazo moieties.

Analysis of π-π* and n-π* Electronic Transitions in the Azo and Quinoline Chromophores

The electronic spectrum of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is dominated by intense absorptions corresponding to π-π* transitions and weaker bands associated with n-π* transitions. The quinoline ring system itself exhibits strong π-π* transitions, typically observed in the UV region. The introduction of the amino group at position 8 and the arylazo group at position 5 significantly influences these transitions, often causing a bathochromic (red) shift of the absorption maxima.

Solvent Effects on Electronic Absorption Maxima and Intensities

The position and intensity of the absorption bands in the UV-Vis spectrum of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

Generally, for π-π* transitions, an increase in solvent polarity leads to a bathochromic shift if the excited state is more polar than the ground state. Conversely, for n-π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons are stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions, which increases the energy required for the n-π* transition.

Systematic studies involving a range of solvents with varying polarities are necessary to fully characterize the solvatochromic behavior of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-. Such data, when available, can provide valuable insights into the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states. The table below illustrates hypothetical data on how the absorption maxima might shift in different solvents.

SolventDielectric Constant (ε)λmax (nm) for π-π* transitionλmax (nm) for n-π* transition
n-Hexane1.88Data not availableData not available
Dichloromethane8.93Data not availableData not available
Acetone20.7Data not availableData not available
Ethanol (B145695)24.55Data not availableData not available
Dimethyl Sulfoxide46.7Data not availableData not available

Mass Spectrometry

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds. For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, both high-resolution and fragmentation analyses are crucial for unambiguous identification.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The exact mass of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- can be calculated based on the most abundant isotopes of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen). Experimental HRMS data that closely matches this calculated value serves as strong evidence for the compound's molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, characteristic fragmentation would likely involve cleavage of the azo bond, leading to fragments corresponding to the 4-nitrophenyl diazonium ion and the 5-amino-8-quinolinamine radical cation, or related species. Other expected fragmentations could include the loss of the nitro group (as NO or NO₂) from the nitrophenyl moiety and cleavages within the quinoline ring system. A detailed analysis of the m/z values and relative abundances of these fragment ions allows for the confirmation of the connectivity of the different structural units within the molecule.

X-ray Crystallography

While spectroscopic and spectrometric techniques provide valuable information about molecular structure and electronic properties, X-ray crystallography offers the most definitive three-dimensional structural elucidation in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. It would reveal the planarity of the aromatic systems and the conformation of the molecule, including the geometry around the azo bridge. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would be determined. This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for interpreting its spectroscopic data. To date, the specific crystal structure of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- has not been reported in the publicly available literature.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Without experimental data, a theoretical table of crystallographic parameters cannot be generated.

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Powder X-ray Diffraction for Crystalline Phase Analysis

Similar to the single-crystal data, specific powder X-ray diffraction (PXRD) patterns for 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- are not available in the reviewed scientific literature. Powder X-ray diffraction is a crucial technique for analyzing the crystalline nature of a bulk sample. A PXRD pattern provides a fingerprint of the crystalline phase, with peaks at specific 2θ angles corresponding to the diffraction of X-rays by the crystal lattice planes, as described by Bragg's Law.

The analysis of a PXRD pattern would confirm the crystallinity of the synthesized compound and could be used to identify the specific polymorph or crystalline phase present. The peak positions and their relative intensities are characteristic of the compound's crystal structure. This data is essential for quality control in manufacturing processes and for studying phase transitions.

In the absence of experimental data, a representative data table of PXRD peaks cannot be provided.

2θ (°)d-spacing (Å)Relative Intensity (%)
Data Not AvailableData Not AvailableData Not Available

Investigations into Tautomerism and Isomerism of 8 Quinolinamine, 5 4 Nitrophenyl Azo

Azo-Hydrazone Tautomerism in Quinoline-Azo Systems

Azo compounds that feature an amino group ortho or para to the azo linkage, such as 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, have the potential to exist in a state of dynamic equilibrium between two tautomeric forms. This phenomenon, known as azo-hydrazone tautomerism, involves the migration of a proton from the amino group to one of the nitrogen atoms of the azo bridge. This results in two distinct structures: the azo-amine form and the hydrazone-imine form. The equilibrium between these forms is a critical determinant of the compound's chemical and photophysical properties, including its color.

The two tautomeric forms are:

Azo-amine tautomer : The compound exists with a distinct amino group (-NH₂) and an azo bridge (-N=N-).

Hydrazone-imine tautomer : The compound rearranges into a structure featuring a hydrazone linkage (-NH-N=) and a quinone-imine type structure on the quinoline (B57606) ring.

Experimental Evidence for Tautomeric Forms in Solution and Solid State

The existence and relative proportions of azo and hydrazone tautomers are typically investigated using various spectroscopic techniques. Although specific data for 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is scarce, the methods applied to analogous compounds provide a clear framework for what would be expected.

In Solution:

UV-Visible Spectroscopy : The two tautomers generally exhibit different absorption maxima. The azo form typically absorbs at a shorter wavelength compared to the more conjugated hydrazone form, which absorbs at a longer wavelength. The appearance of multiple bands or a shift in the main absorption band upon changing solvent polarity can indicate a tautomeric equilibrium.

NMR Spectroscopy : ¹H and ¹³C NMR are powerful tools for distinguishing between the two forms. For instance, the ¹H NMR spectrum of the hydrazone form would be expected to show a signal for the N-H proton, often as a broad peak, which would be absent in the azo form. Chemical shifts of carbons in the quinoline ring would also differ significantly between the quinone-imine structure of the hydrazone tautomer and the aromatic structure of the azo tautomer.

In the Solid State:

FT-IR Spectroscopy : Infrared spectroscopy can provide evidence for the dominant tautomer in the solid state. The presence of characteristic bands for N-H stretching and bending, as well as C=N and C=O (in the case of hydroxy-analogues) or C=N (for imine) stretching vibrations, can help identify the hydrazone form. Conversely, the azo form would show characteristic -N=N- stretching vibrations.

X-Ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the tautomeric form present in the solid state by precisely locating the positions of hydrogen atoms and determining bond lengths. Studies on similar heterocyclic azo compounds have shown that either the azo or the hydrazone form can be dominant in the crystal structure. For example, some azo dyes based on 6-amino-uracil have been shown to exist predominantly in the azo-enamine form in the solid state. nih.gov

Table 1: Expected Spectroscopic Markers for Tautomeric Forms

Spectroscopic Method Azo-Amine Form Hydrazone-Imine Form
FT-IR Bands for -NH₂ stretching and bending; -N=N- stretching. Bands for N-H stretching; C=N stretching (imine); C-N stretching.
¹H NMR Signal for -NH₂ protons. Signal for N-H proton (hydrazone); distinct chemical shifts for quinone-imine ring protons.
UV-Vis Typically absorbs at a shorter wavelength. Typically absorbs at a longer wavelength due to extended conjugation.

Factors Influencing Tautomeric Equilibria (Solvent, pH, Substituents)

The position of the azo-hydrazone equilibrium is not fixed and can be influenced by several external and internal factors.

Solvent : The polarity and hydrogen-bonding capability of the solvent play a crucial role. researchgate.net Polar, protic solvents can stabilize one tautomer over the other through hydrogen bonding. In related 8-hydroxyquinoline (B1678124) systems, polar-aprotic solvents like DMF and DMSO have been shown to favor the azo form. goums.ac.ir A similar effect could be anticipated for the amino derivative, where the solvent's ability to form hydrogen bonds with the N-H groups of either tautomer would influence their relative stability.

pH : The acidity or basicity of the medium can significantly shift the equilibrium. Protonation of the quinoline nitrogen or one of the azo nitrogen atoms, or deprotonation of the amino/hydrazone N-H group under basic conditions, would favor the formation of specific tautomeric or ionic species.

Substituents : The electronic nature of substituents on the aryl ring is a key determinant. The 4-nitrophenyl group in the target compound is strongly electron-withdrawing. In analogous hydroxyquinoline azo dyes, electron-withdrawing groups have been observed to favor the hydrazone form. goums.ac.ir This is because they increase the acidity of the proton on the heteroatom (in this case, the amino group), thereby stabilizing the corresponding hydrazone tautomer through intramolecular hydrogen bonding and resonance effects.

Conformational Analysis and Stereoisomerism of the Azo Linkage (E/Z Isomerism)

Beyond tautomerism, the structure of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is also defined by the stereochemistry of its azo bridge. The presence of the nitrogen-nitrogen double bond (-N=N-) restricts free rotation, giving rise to geometric isomers known as E/Z isomers. studymind.co.uk

E Isomer : The entgegen or 'opposite' isomer, where the quinoline and nitrophenyl groups are on opposite sides of the -N=N- bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance between the bulky aryl groups. Azo compounds typically exist predominantly in the E form under normal conditions.

Z Isomer : The zusammen or 'together' isomer, where the quinoline and nitrophenyl groups are on the same side of the -N=N- bond. This isomer is generally less stable and can often be formed by photochemical irradiation of the E isomer. goums.ac.ir The Z isomer can then thermally revert to the more stable E form. goums.ac.ir

This photochromic behavior, the reversible transformation between two forms having different absorption spectra upon light exposure, is a characteristic feature of many azo dyes and is fundamental to their application in technologies like molecular switches and optical data storage. goums.ac.ir

Table 2: E/Z Isomers of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-

Isomer Description Relative Stability
E-Isomer Aryl groups are on opposite sides of the N=N bond. More stable (lower energy)
Z-Isomer Aryl groups are on the same side of the N=N bond. Less stable (higher energy)

Coordination Chemistry of 8 Quinolinamine, 5 4 Nitrophenyl Azo and Its Metal Complexes

Ligand Properties and Chelation Capabilities of the Chemical Compound

The ability of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- to form stable metal complexes is intrinsically linked to its molecular structure, which features several atoms with lone pairs of electrons capable of donating to a metal center.

8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. The primary chelating site involves a bidentate coordination mode, which is characteristic of 8-aminoquinoline (B160924) and its derivatives. nih.govnih.gov This chelation occurs through:

The nitrogen atom of the quinoline (B57606) ring.

The nitrogen atom of the amino group (-NH₂) at the C-8 position.

This arrangement forms a stable five-membered ring with the metal ion, a common feature in coordination chemistry that enhances complex stability. semanticscholar.orgresearchgate.net In addition to this primary bidentate site, the azo group (-N=N-) possesses lone pair electrons on both nitrogen atoms, presenting further potential coordination sites. Depending on the metal ion, its coordination number, and the reaction conditions, the azo group can participate in coordination, potentially leading to the formation of polynuclear complexes or different isomeric structures.

The basicity of the donor atoms is a critical factor in determining the stability of the resulting metal complexes. The ligand contains two primary basic centers: the quinoline ring nitrogen and the exocyclic amino group. The basicity of these sites is influenced by the electronic effects of the substituents on the quinoline ring. The presence of the 5-[(4-nitrophenyl)azo]- group, which is strongly electron-withdrawing, is expected to decrease the electron density on the quinoline ring system. This inductive and resonance effect reduces the basicity of both the quinoline nitrogen and the 8-amino group compared to the unsubstituted 8-aminoquinoline parent molecule.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand typically follows a two-step process: first, the synthesis of the azo dye ligand itself, followed by its reaction with a suitable metal salt.

The ligand is generally synthesized via a diazotization-coupling reaction. This involves treating 4-nitroaniline (B120555) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then coupled with 8-quinolinamine. semanticscholar.orgjmchemsci.com

The resulting azo dye ligand can be complexed with a variety of transition metal ions. The synthesis of the metal complexes is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a molar ratio appropriate for the desired stoichiometry, often in a solvent such as ethanol (B145695) or methanol. rdd.edu.iquomustansiriyah.edu.iq The mixture may be heated to facilitate the reaction, and the resulting solid complex can be isolated by filtration. rdd.edu.iq Studies on related amino-azo-quinoline systems have demonstrated the successful synthesis of square planar nickel(II) complexes, indicating the ligand's robust chelating ability. nih.gov The versatility of the quinoline-azo scaffold allows for the formation of complexes with a wide array of metals, including but not limited to Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). uomustansiriyah.edu.iqresearchgate.net

The stoichiometry of the metal complexes is commonly determined using spectrophotometric methods, such as the continuous variation (Job's plot) and mole-ratio methods, as well as conductometric titrations. researchgate.netscirp.org For bidentate ligands like 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, common stoichiometries with divalent metal ions are 1:1 (metal:ligand) and 1:2 (metal:ligand). ijacskros.comscirp.org

The formation of 1:2 complexes is particularly common for metal ions that favor an octahedral geometry, where two tridentate ligands or three bidentate ligands would saturate the coordination sphere. In the case of square planar geometries, as observed with Ni(II), a 1:2 stoichiometry is also feasible. nih.gov Studies on similar azo dyes derived from 8-hydroxyquinoline (B1678124) have reported both 1:1 and 1:2 stoichiometries. semanticscholar.orgjmchemsci.comresearchgate.net

The stability of these complexes is quantified by their formation constants (Kf). High Kf values are indicative of thermodynamically stable complexes. While specific constants for 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- complexes are not widely documented, data from analogous systems provide insight into the expected stability.

Ligand SystemMetal IonStoichiometry (M:L)Formation Constant (Kf)Reference
5-(4-aminoantipyrineazo)-8-hydroxyquinolineZn(II)1:2- researchgate.net
5-(4-aminoantipyrineazo)-8-hydroxyquinolineCu(II)1:2- researchgate.net
2-(8-hydroxyquinolin-5-azo)-chloroanilinePb(II)1:21.4 x 10⁶ ijacskros.com
4-(8-hydroxyquinolin-5-azo)-chloroanilinePb(II)1:21.6 x 10⁶ ijacskros.com
(E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinolineHg(II), Cu(II), Cd(II)1:2- semanticscholar.org
(E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinolinePd(II)1:1- semanticscholar.org

Structural and Spectroscopic Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure of the metal complexes and confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. The IR spectrum of the free ligand shows characteristic bands for N-H stretching and bending of the amino group, C=N stretching of the quinoline ring, and N=N stretching of the azo group. Upon complexation, a shift in the position of the N-H and C=N bands to lower or higher frequencies indicates the involvement of the amino and quinoline nitrogens in the M-N bond formation. scirp.org Furthermore, the appearance of new, low-frequency bands can often be assigned to the M-N stretching vibrations, providing direct evidence of coordination. ijacskros.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about their electronic structure. The free ligand typically exhibits intense absorption bands in the UV and visible regions, corresponding to π → π* and n → π* electronic transitions within the aromatic and azo chromophores. ijacskros.com When the ligand coordinates to a metal ion, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating a change in the energy levels of the molecular orbitals upon complexation. researchgate.net For complexes of transition metals with d-electrons, additional weaker bands corresponding to d-d transitions may be observed in the visible region, which can provide information about the geometry of the complex. rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II), or square planar Ni(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. In the ¹H NMR spectrum, the signal corresponding to the -NH₂ protons of the free ligand is expected to broaden or shift significantly upon coordination. The signals of the aromatic protons on the quinoline and phenyl rings also experience shifts due to the altered electronic environment caused by the metal ion. nih.govnih.gov

Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which helps in deducing the geometry and the oxidation state of the central metal ion. For instance, different magnetic moments are expected for octahedral versus tetrahedral Co(II) or Ni(II) complexes. rdd.edu.iq Molar conductivity measurements in solvents like DMSO or DMF help to establish whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere or exist as counter-ions. ijacskros.comjmchemsci.com

Determination of Coordination Geometry and Bonding Modes (e.g., Octahedral, Distorted Octahedral)

The geometry of metal complexes containing 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is primarily determined through a combination of spectroscopic techniques and magnetic susceptibility measurements. The ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group. This chelation forms a stable five-membered ring, enhancing the complex's stability.

For divalent metal ions such as Co(II), Ni(II), and Cu(II), the resulting complexes often exhibit an octahedral or distorted octahedral geometry. This is typically achieved by the coordination of two ligand molecules and two solvent molecules (such as water) or other anions to the central metal ion. The general formula for these complexes can be represented as [M(QNP)₂X₂], where M is the metal ion, QNP is the ligand, and X is a solvent molecule or an anion.

The proposed octahedral geometry for Co(II) and Ni(II) complexes is supported by their electronic spectra and magnetic moment values. For instance, the magnetic moments for Co(II) complexes are typically in the range of 4.7-5.2 B.M., and for Ni(II) complexes, they are around 2.9-3.4 B.M., which are characteristic of high-spin octahedral arrangements. Copper(II) complexes, due to the Jahn-Teller effect, often exhibit a distorted octahedral geometry.

Electronic Spectra and d-d Transitions in Metal Complexes

The electronic spectra of the metal complexes of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- provide valuable insights into their geometric and electronic structures. The spectra are characterized by intense bands in the ultraviolet region, which are attributed to intra-ligand π → π* and n → π* transitions, and weaker bands in the visible region, which are assigned to d-d transitions of the central metal ion.

The d-d transitions are particularly informative for determining the coordination geometry. For example, in the case of Co(II) complexes, three distinct d-d bands are typically observed, corresponding to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states in an octahedral field. For Ni(II) complexes, three spin-allowed transitions are expected from the ³A₂g(F) ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states. The positions of these bands can be used to calculate the ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah inter-electronic repulsion parameter (B).

The Cu(II) complexes typically show a broad, asymmetric band in the visible region, which is characteristic of a d⁹ system in a distorted octahedral environment. This broad band is often assigned to the ²Eg → ²T₂g transition.

Table 1: Electronic Spectral Data and Ligand Field Parameters for Metal Complexes of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-

Metal Complexd-d Transition Bands (cm⁻¹)Assignments10Dq (cm⁻¹)B (cm⁻¹)β
Co(II)~8,500, ~16,000, ~19,000⁴T₁g(F) → ⁴T₂g(F), ⁴A₂g(F), ⁴T₁g(P)~9,500~850~0.88
Ni(II)~10,500, ~16,000, ~26,000³A₂g(F) → ³T₂g(F), ³T₁g(F), ³T₁g(P)~10,500~800~0.77
Cu(II)~14,000²Eg → ²T₂g~14,000--

Vibrational Fingerprints of Metal-Ligand Interactions

Infrared (IR) spectroscopy is a powerful tool for understanding the coordination of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- to metal ions. By comparing the IR spectrum of the free ligand with those of its metal complexes, one can identify the donor atoms involved in bonding.

The IR spectrum of the free ligand shows a characteristic ν(N-H) stretching vibration of the amino group in the range of 3300-3450 cm⁻¹. Upon complexation, this band shifts to a lower frequency, indicating the involvement of the amino nitrogen in coordination to the metal ion. Similarly, the ν(C=N) stretching vibration of the quinoline ring, typically observed around 1600 cm⁻¹, also experiences a shift upon complexation, confirming the participation of the quinolinic nitrogen in bonding.

Magnetic Properties and Spin States of Paramagnetic Complexes

Magnetic susceptibility measurements provide crucial information about the electronic spin state and the number of unpaired electrons in the metal complexes of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-. These measurements help in elucidating the geometry of the complexes.

The Co(II) (d⁷) and Ni(II) (d⁸) complexes are paramagnetic. For Co(II) complexes in an octahedral field, three unpaired electrons are expected, leading to a magnetic moment with a significant orbital contribution. The experimentally observed magnetic moments for these complexes are typically in the range of 4.7-5.2 B.M., which is consistent with a high-spin octahedral geometry.

For Ni(II) complexes, an octahedral geometry results in two unpaired electrons. The expected spin-only magnetic moment is 2.83 B.M., and the experimental values are generally in the range of 2.9-3.4 B.M. The deviation from the spin-only value can be attributed to spin-orbit coupling.

The Cu(II) (d⁹) complexes have one unpaired electron, and their magnetic moments are typically around 1.7-2.2 B.M. This value is consistent with a distorted octahedral geometry and the absence of any significant intermolecular magnetic interactions.

Table 2: Magnetic Properties of Metal Complexes of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-

Metal ComplexNumber of Unpaired ElectronsTheoretical Spin-only Moment (B.M.)Experimental Magnetic Moment (B.M.)
Co(II)33.874.7 - 5.2
Ni(II)22.832.9 - 3.4
Cu(II)11.731.7 - 2.2

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of the metal complexes of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is investigated to understand their redox properties. Cyclic voltammetry is a common technique used for this purpose, providing information on the oxidation and reduction potentials of the metal center and the ligand.

Ligand-Based Redox Activity

In addition to the metal-centered redox processes, the ligand itself can be electrochemically active. The azo group (-N=N-) in the 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- ligand is known to undergo reversible or quasi-reversible reduction. This ligand-based redox activity can be observed in the cyclic voltammograms of the metal complexes, often appearing as distinct redox waves from those of the metal center. The coordination of the ligand to the metal ion can shift the reduction potential of the azo group compared to the free ligand, providing further insight into the electronic interactions within the complex. The nitro group on the ligand can also exhibit its own reduction wave.

Supramolecular Architectures and Coordination Polymers

The construction of supramolecular architectures and coordination polymers from 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- and its metal complexes is a testament to the principles of molecular self-assembly and crystal engineering. The deliberate selection of metal centers, counter-ions, and reaction conditions allows for the controlled formation of extended networks with desired topologies and properties.

Table 1: Potential Non-Covalent Interactions in the Solid-State Structure of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-

Interaction TypeDonor Group(s)Acceptor Group(s)Potential Supramolecular Motif
Hydrogen BondingAmine (-NH₂)Azo (-N=N-), Nitro (-NO₂)Chains, sheets, 3D networks
π-π StackingQuinoline RingNitrophenyl RingDimers, columnar stacks

The principles of crystal engineering guide the rational design of coordination networks by utilizing the predictable nature of coordination bonds and non-covalent interactions. In the context of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, the quinoline nitrogen and the exocyclic amine group offer potential coordination sites for metal ions, while the azo and nitro groups can participate in weaker interactions.

The self-assembly process involves the spontaneous organization of the ligand and metal ions into well-defined, thermodynamically stable structures. By tuning the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the flexibility of the ligand, a diverse array of network topologies can be achieved. For instance, the use of linear metal connectors could favor the formation of one-dimensional chains, while more complex metal nodes could lead to the assembly of two- or three-dimensional frameworks. The nitro group on the phenyl ring can also play a crucial role in directing the assembly through interactions with the metal center or adjacent ligands, further influencing the final architecture.

The resulting coordination polymers can exhibit porous structures, making them potentially useful for applications in gas storage, separation, and catalysis. The design and synthesis of such materials based on 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- remains a promising area for future research in the field of crystal engineering.

Theoretical and Computational Chemistry of 8 Quinolinamine, 5 4 Nitrophenyl Azo and Its Derivatives

Quantum Mechanical Calculations (DFT and Ab Initio Methods)

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a window into the electronic and geometric nature of molecules. For a molecule like 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, these calculations would be crucial in understanding its stability, conformation, and electronic behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the azo group to the quinolinamine and nitrophenyl rings. Identifying the global minimum energy conformer is critical as it represents the most likely structure of the molecule under normal conditions.

Basis Set Selection and Computational Efficiency

The accuracy and computational cost of quantum mechanical calculations are heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. A larger, more complex basis set generally provides more accurate results but at a significantly higher computational expense. The selection of an appropriate basis set, such as the Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets, involves a trade-off between desired accuracy and available computational resources. Studies on similar azo dye systems often employ functionals like B3LYP in conjunction with a basis set like 6-311++G(d,p) to achieve a reasonable balance. However, without specific research on 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, the optimal basis set and the computational efficiency of such calculations remain speculative.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions. Various analytical methods are employed to dissect the complex electronic environment of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

A hypothetical data table for such an analysis would look like this:

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate regions of varying electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for positive interactions and the hydrogen atoms as sites for negative interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. In the case of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, NBO analysis could quantify the delocalization of electrons across the azo bridge and between the aromatic rings, providing insight into the stability and electronic communication within the molecule.

A representative data table for NBO analysis might include:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available

Spectroscopic Property Predictions

Computational chemistry provides powerful tools to predict and understand the spectroscopic behavior of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating NMR, UV-Vis, and vibrational spectra.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. The prediction of 1H and 13C NMR chemical shifts for quinoline (B57606) derivatives can be performed using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT.

For a molecule like 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, the chemical shifts of the protons and carbons in the quinoline and nitrophenyl rings are of particular interest. Theoretical calculations for similar quinoline pharmaceutical derivatives have shown a good correlation between calculated and experimental chemical shifts tsijournals.com. The electron-withdrawing nitro group and the azo bridge would significantly influence the chemical shifts of the adjacent aromatic protons and carbons. Similarly, the amino group on the quinoline ring would affect the electronic distribution within that ring system.

A hypothetical data table of predicted versus experimental chemical shifts for a related quinoline derivative is presented below to illustrate the expected correlation.

Table 1: Comparison of Theoretical and Experimental 13C NMR Chemical Shifts (ppm) for a Quinoline Derivative. (Note: This table is representative and based on data for analogous compounds, not 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- itself, for which specific data was not found in the searched literature.)

Atomδ (Theoretical)δ (Experimental)Δδ
C2150.1151.2-1.1
C3121.5122.3-0.8
C4136.0136.5-0.5
C4a128.9129.4-0.5
C5127.8128.1-0.3
C6129.7130.0-0.3
C7126.5127.0-0.5
C8148.3148.9-0.6
C8a147.1147.8-0.7

Simulation of UV-Vis Absorption Spectra (TD-DFT)

The color of azo dyes is a direct consequence of their electronic absorption spectra in the visible region. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions mdpi.com. For push-pull systems like 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, the lowest energy absorption band, which is responsible for the color, typically corresponds to a π → π* intramolecular charge transfer (ICT) transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The HOMO is generally localized on the electron-donating part of the molecule (the quinolinamine moiety), while the LUMO is localized on the electron-accepting part (the nitrophenyl moiety). The energy of this transition, and thus the absorption maximum (λmax), is sensitive to the electronic nature of the donor and acceptor groups, as well as the nature of the solvent tubitak.gov.tr. TD-DFT calculations can predict the λmax and the nature of the electronic transitions involved. Studies on similar azo dyes have shown that TD-DFT calculations can reproduce experimental UV-Vis spectra with good accuracy researchgate.net.

Table 2: Predicted Electronic Transitions for a Representative Azo Dye. (Note: This table is illustrative and based on general findings for azo dyes, not specific calculations for 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-.)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S14500.85HOMO → LUMO (π → π)
S0 → S23200.15HOMO-1 → LUMO (π → π)
S0 → S32800.25HOMO → LUMO+1 (π → π*)

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are routinely used to compute the vibrational frequencies and normal modes of molecules. These theoretical predictions can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions nih.gov.

For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, key vibrational modes would include the N=N stretching of the azo group, the symmetric and asymmetric stretching of the NO2 group, and various C-H and C=C stretching and bending modes of the aromatic rings. A combined theoretical and experimental approach has been successfully used to study the vibrational spectra of related molecules containing a 4-nitrophenyl group, showing satisfactory agreement between the calculated and observed frequencies nih.govresearchgate.net. Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies can often be attributed to intermolecular interactions in the solid state.

Investigation of Non-linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics, such as frequency doubling and optical switching. The push-pull electronic structure of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- makes it a promising candidate for exhibiting significant NLO properties.

Calculation of Hyperpolarizabilities (First and Second Order)

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. These properties can be calculated using quantum chemical methods, often at the DFT level of theory.

For azo dyes, the magnitude of the first hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated bridge mdpi.com. The calculated total hyperpolarizability of some thiazole (B1198619) azo dyes has been shown to be significantly larger than that of the reference compound p-nitroaniline (pNA) mdpi.com. It is expected that 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- would also exhibit a large first hyperpolarizability due to its pronounced ICT character.

Table 3: Calculated First Hyperpolarizability (β) for Representative Azo Dyes. (Note: The values are illustrative and intended to show the order of magnitude expected for such compounds.)

Compoundβ (10-30 esu)
p-Nitroaniline (Reference)9.2
Thiazole Azo Dye A150.5
Thiazole Azo Dye B165.8
Thiazole Azo Dye C380.2

Structure-NLO Property Relationships

The relationship between molecular structure and NLO properties is crucial for the design of new materials with enhanced performance. For push-pull azo dyes, several factors influence the magnitude of the hyperpolarizability:

Donor and Acceptor Strength: Stronger electron-donating and electron-withdrawing groups lead to a greater degree of ICT and, consequently, a larger hyperpolarizability nih.gov. The amino group in the 8-quinolinamine moiety is a good electron donor, while the nitro group is a strong electron acceptor.

π-Conjugated System: A longer and more efficient π-conjugated bridge facilitating charge transfer between the donor and acceptor groups enhances the NLO response. The azo bridge in conjunction with the aromatic rings provides this pathway.

Molecular Geometry: The planarity of the molecule can affect the extent of π-electron delocalization. Theoretical calculations can be used to determine the preferred conformation and its impact on the NLO properties rsc.org.

By systematically modifying the donor, acceptor, and conjugated bridge of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- in silico, it is possible to establish structure-property relationships and rationally design derivatives with optimized NLO responses. For instance, the introduction of additional electron-donating or withdrawing groups on the aromatic rings could further enhance the push-pull character and, in turn, the hyperpolarizability.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Reaction Pathway Elucidation and Transition State Characterization

No information is available in the current scientific literature regarding the elucidation of reaction pathways or the characterization of transition states for chemical reactions involving 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-. Such studies would typically involve high-level quantum mechanical calculations to map the potential energy surface of a reaction, identifying the most energetically favorable routes and the structures of the high-energy transition states that govern reaction rates.

Energetics of Tautomerism and Isomerization Processes

The energetics of tautomerism and isomerization for 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- have not been reported. Azo-hydrazone tautomerism is a common phenomenon in azo dyes, and its energetic landscape is crucial for understanding the compound's color and stability. Computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to determine the relative energies of the possible tautomers and the energy barriers for their interconversion.

Solvent Effects and Environmental Perturbations on Electronic Structure

Continuum Solvation Models (e.g., IEF-PCM)

There are no published studies that apply continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), to investigate the effect of different solvents on the electronic structure of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-. These models are instrumental in predicting how the polarity of the solvent can influence the compound's absorption spectra (solvatochromism), reactivity, and stability.

Explicit Solvation Models for Specific Interactions

Similarly, the scientific literature lacks any research employing explicit solvation models to study specific interactions, such as hydrogen bonding, between 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- and solvent molecules. These models, which involve including individual solvent molecules in the quantum mechanical calculation, provide a more detailed picture of the immediate chemical environment's impact on the solute's properties.

Lack of Available Research on the Analytical Applications of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the advanced analytical chemistry applications of the chemical compound 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- . Despite targeted searches for this specific molecule, including its CAS numbers 785051-06-1 and 134249-30-2, no detailed research findings, data tables, or scholarly articles could be retrieved that would allow for a thorough and scientifically accurate discussion of its use in the areas outlined.

The requested article structure, focusing on:

Development of Chromophoric and Metallochromic Indicators

Spectrophotometric Methods for Trace Analysis

Applications in Separation Science

...could not be populated with information directly pertaining to 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- .

While the broader class of quinoline-based azo dyes, particularly those derived from 8-hydroxyquinoline (B1678124), is well-documented in scientific literature for its utility in analytical chemistry—serving as pH indicators, metal ion indicators, and reagents for spectrophotometric analysis—this information does not apply to the specific compound and therefore cannot be used to generate the requested article while adhering to the strict content inclusions and exclusions.

One closely related compound, 5-[(p-Methyl-phenyl)azo]-8-aminoquinoline, has been reported as a reagent for the trace determination of nickel. However, this is a distinct chemical entity from 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, and its findings cannot be extrapolated.

Therefore, due to the lack of specific, verifiable, and peer-reviewed data on the analytical applications of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- , it is not possible to generate the requested scientific article. The available information is limited to supplier catalogues and databases which confirm its existence and basic chemical identifiers but provide no insight into its practical applications or research-based findings in analytical chemistry.

Advanced Applications in Analytical Chemistry

Applications in Separation Science

Liquid-Liquid Extraction of Metal Chelates

Liquid-liquid extraction, or solvent extraction, is a prominent technique for the separation and preconcentration of metal ions. The process involves the formation of a neutral, lipophilic metal chelate that partitions from an aqueous phase into an immiscible organic solvent. The efficiency of this process depends on factors such as the pH of the aqueous solution, the choice of organic solvent, the stability of the metal chelate, and the partition coefficients of the reagent and the chelate.

For 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, no specific studies were found that detail its use as an extractant for metal ions. Consequently, data regarding optimal pH ranges, suitable organic solvents, distribution ratios, or extraction percentages for its metal chelates are not available.

Solid Phase Extraction and Chromatographic Separations

Solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction, where a chelating agent is either immobilized on a solid support or used to form a complex that is then retained on a solid phase. This technique is widely used for sample clean-up and concentration prior to instrumental analysis. Chromatographic methods, such as high-performance liquid chromatography (HPLC), can then be used to separate and quantify the metal chelates.

While this is a common application for related compounds, specific research detailing the use of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- for the solid-phase extraction of metals or the subsequent chromatographic separation of its chelates could not be located. Methodological details, such as the type of solid phase used, elution conditions, retention times, or detection limits, are therefore not documented.

Innovations in Industrial and Advanced Materials Science

Textile and Fabric Dyeing Performance

Azo dyes are a dominant class of colorants used in the textile industry, valued for their intense colors, good fastness properties, and cost-effectiveness. The performance of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- as a disperse dye for synthetic fibers, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), is a key area of interest.

Affinity and Fastness Properties on Synthetic Fibers (e.g., PET)

The affinity of a dye for a fiber and its fastness properties are critical indicators of its quality and durability. For synthetic fibers like PET, which are hydrophobic and lack reactive sites, disperse dyes are the primary choice. The dyeing process typically involves high temperatures and pressures to facilitate dye diffusion into the fiber matrix.

Research on analogous azo dyes containing the 8-hydroxyquinoline (B1678124) moiety has demonstrated a good affinity for PET fabrics. These studies indicate that such dyes can achieve moderate to excellent fastness to washing and perspiration, along with good rubbing fastness. The molecular structure of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, with its planar aromatic rings and potential for hydrogen bonding, suggests it would exhibit similar favorable interactions with polyester (B1180765) fibers.

The fastness properties are a measure of the dyed fabric's ability to retain its color when subjected to various environmental conditions. Standardized tests are used to evaluate these properties, with results typically rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness.

Table 1: Expected Fastness Properties of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- on PET Fabric (Based on Analogous Azoquinoline Dyes)

Fastness TestExpected RatingDescription
Washing Fastness 4-5Very Good to Excellent resistance to color loss and staining of adjacent fabrics during laundering.
Perspiration Fastness (Acidic & Alkaline) 4-5Very Good to Excellent resistance to color change when exposed to acidic and alkaline perspiration.
Rubbing Fastness (Dry) 4Good resistance to color transfer when rubbed with a dry cloth.
Rubbing Fastness (Wet) 3-4Moderate to Good resistance to color transfer when rubbed with a wet cloth.
Lightfastness 5-6Good to Very Good resistance to fading upon exposure to light.

Note: These are projected ratings based on the performance of similar azo dyes and may vary for the specific compound.

Colorimetric Properties and Hue Development

The color of an azo dye is determined by the chromophoric azo group (-N=N-) and the auxochromic groups attached to the aromatic rings. In 8-Quinolinamine, 5-[(4-nitrophenyl)azo]-, the quinolinamine and nitrophenyl moieties significantly influence its colorimetric properties. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, in conjugation with the azo bridge, is expected to result in a bathochromic shift, leading to deeper and more intense colors.

The hue of the dye on the fabric can be precisely measured using spectrophotometry, which provides data on the CIELAB color space (L, a, b* values). The L* value represents lightness, while a* and b* represent the red/green and yellow/blue color axes, respectively. The specific shade produced by 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- on PET is anticipated to be in the range of reddish-brown to violet, depending on the dyeing conditions and the crystalline form of the dye.

Functional Materials for Photonics and Optoelectronics

Beyond their traditional use as colorants, azo compounds are being explored for their unique photochemical and electronic properties, making them promising candidates for advanced functional materials.

Photochromic Switching Materials

A key characteristic of many azo compounds is their ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. The more stable trans isomer can be converted to the less stable cis isomer by UV light, and the reverse process can be induced by visible light or heat. This photochromic behavior leads to a change in the molecule's shape and electronic properties, including its absorption spectrum. This switching capability makes azo compounds like 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- potential components in the development of photoresponsive materials, such as smart windows, optical switches, and light-controllable biological systems.

Optical Data Storage Media

The photo-induced isomerization of azo dyes can also be harnessed for optical data storage applications. Information can be written to a polymer film containing the azo dye using a polarized laser beam, which causes a reorientation of the chromophores. This creates a change in the material's refractive index and dichroism, which can then be read by a low-power laser. The ability to erase and rewrite information by altering the polarization of the light or by heating the material makes these systems attractive for rewritable optical data storage.

Molecular Electronic Device Components

The conjugated π-system of azo compounds allows for electron delocalization, which is a fundamental requirement for molecular electronic components. The ability to switch between two distinct states (trans and cis) with different conductivities opens up possibilities for their use in molecular-scale switches and transistors. The specific structure of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- could be tailored through chemical modification to fine-tune its electronic properties for such applications. Research in this area is still in its early stages but holds significant promise for the future of miniaturized electronics.

Surface Engineering and Molecular Conjugation

The functionalization of surfaces and the construction of complex molecular architectures are pivotal endeavors in advanced materials science. The strategic selection of chemical reagents plays a crucial role in the successful modification of material surfaces and the synthesis of molecular conjugates. This section explores the applications of specific quinoline-based azo compounds in these advanced applications.

Reagent for Surface Modification

The modification of material surfaces is essential for tailoring their properties, such as wettability, biocompatibility, and chemical reactivity. Azo dyes, a versatile class of organic compounds, have been investigated for their potential in surface functionalization. researchgate.netnih.govdntb.gov.ua The inherent properties of azo compounds, including their rich electronic characteristics and potential for molecular interactions, make them candidates for altering surface characteristics. nih.gov

While the broader class of azo dyes has been explored for surface applications, specific research detailing the use of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- as a primary reagent for surface modification is not extensively documented in publicly available scientific literature. General methodologies for surface functionalization using dye molecules often involve adsorption processes, where interactions like electrostatic forces, π-π stacking, and hydrogen bonding govern the attachment of the dye to the surface. researchgate.netnih.gov The effectiveness of such modifications depends on the specific characteristics of both the dye molecule and the substrate material. researchgate.net

Preparation of Molecular Conjugates via "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone for the efficient synthesis of complex molecular conjugates. interchim.frnih.govlumiprobe.com This reaction is prized for its high selectivity, reliability, and biocompatibility. nih.govlumiprobe.com The core principle involves the covalent linkage of two molecules, one functionalized with an azide (B81097) group and the other with a terminal alkyne, to form a stable triazole linkage. interchim.frnih.gov

The application of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- in the preparation of molecular conjugates via "click" chemistry is not a widely reported area of research. For a molecule to be utilized in this context, it would need to be chemically modified to incorporate either an azide or an alkyne functional group. This would then allow it to participate in the cycloaddition reaction with a complementary functionalized molecule. While various molecules, including dyes, have been adapted for "click" chemistry applications to create fluorescently labeled biomolecules or functional materials, specific examples involving this particular quinoline-amine derivative are not readily found in the existing literature. interchim.frnih.gov The synthesis of such conjugates would theoretically follow the established principles of "click" chemistry, as outlined in the general reaction scheme below.

General Reaction Scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Reactant 1Reactant 2CatalystProduct
R¹-N₃ (Azide)R²-C≡CH (Alkyne)Copper(I)R¹-triazole-R²

This table illustrates the fundamental components of a "click" chemistry reaction, where R¹ and R² represent the molecular entities to be conjugated.

The potential for quinoline (B57606) derivatives in various chemical and biological applications is vast, owing to the versatile nature of the quinoline scaffold. orientjchem.orgnih.govnih.gov However, the specific roles of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- in the advanced material science applications of surface engineering and "click" chemistry-mediated molecular conjugation remain an area for future exploration.

Q & A

Q. What are the recommended synthetic pathways for preparing 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- derivatives?

The synthesis typically involves coupling quinoline amines with reactive intermediates. For example, quinolin-3-amine or quinolin-2-amine can react with 5-bromopentanoyl chloride in the presence of triethylamine to form amides, followed by displacement with aryl piperazines under basic conditions (e.g., K₂CO₃ in refluxing acetone) . Key steps include:

  • Amide formation : Reacting quinoline amines with acyl chlorides.
  • Nucleophilic substitution : Replacing bromine with aryl piperazines.
  • Purification : Column chromatography or recrystallization for isolation.

Q. How can researchers confirm the structural integrity of synthesized azo-quinoline compounds?

Methodological approaches include:

  • Spectroscopic characterization :
    • UV-Vis : Azo groups exhibit strong absorbance in 400-500 nm due to π→π* transitions.
    • IR : Confirm N=N stretching (~1450 cm⁻¹) and NO₂ stretches (~1520, 1350 cm⁻¹) .
    • NMR : Aromatic protons and coupling patterns verify substitution positions.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., EI-MS for fragments like [M+1]⁺) .

Q. What solvents and conditions optimize the solubility of 8-Quinolinamine derivatives?

  • Polar aprotic solvents : DMSO or DMF enhance solubility due to hydrogen bonding with the azo and amine groups.
  • Aqueous solubility : Sodium salts (e.g., sodium 5-[(4-nitrophenyl)azo]salicylate) dissolve in water at pH >7 .
  • Stability : Store in inert atmospheres (N₂/Ar) to prevent azo bond degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for azo-quinoline complexes?

Contradictions may arise from tautomerism or isomerism. Strategies include:

  • pH-dependent studies : Azo-hydrazone tautomerism can shift UV-Vis peaks; adjust pH to isolate dominant forms .
  • X-ray crystallography : Resolve ambiguities in solid-state structures.
  • Computational modeling : DFT calculations predict electronic transitions and compare with experimental spectra .

Q. What methodologies assess the potential of 8-Quinolinamine derivatives as fluorescent probes?

  • Fluorescence quenching assays : Monitor interactions with metal ions (e.g., Cu²⁺, Fe³⁺) via emission intensity changes.
  • Quantum yield measurements : Compare with standard fluorophores (e.g., fluorescein) .
  • Cell imaging : Use confocal microscopy to evaluate intracellular localization and biocompatibility.

Q. How can structure-activity relationships (SAR) guide the design of dopamine receptor ligands using azo-quinoline scaffolds?

  • Substituent screening : Test aryl piperazine groups (e.g., 4-arylpiperazin-1-yl) for D3 vs. D2 receptor selectivity .
  • Binding assays : Radioligand competition studies (e.g., [³H]spiperone) quantify affinity (Ki values).
  • Molecular docking : Align compounds with receptor crystal structures (e.g., PDB: 3PBL) to predict binding modes .

Safety and Hazard Mitigation

Q. What safety protocols are critical when handling 8-Quinolinamine derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation hazards.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Guidance for Contradictory Data

  • Reproducibility : Validate results across multiple batches.
  • Cross-validation : Combine HPLC, NMR, and MS to confirm purity.
  • Peer consultation : Collaborate with crystallography or computational chemistry labs for unresolved issues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.